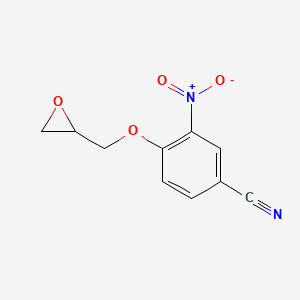

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXGLHPZJRBESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 4 Oxiran 2 Ylmethoxy Benzonitrile and Analogues

Strategies for Aromatic Ring Functionalization

Introduction of the Nitro Moiety

The introduction of the nitro group (—NO₂) is a critical step, often achieved through electrophilic aromatic substitution. A common precursor for the synthesis of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is 4-hydroxybenzonitrile (B152051). The hydroxyl group is an activating, ortho-, para- directing group, while the nitrile group is a deactivating, meta- directing group. In 4-hydroxybenzonitrile, the powerful activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are positions 3 and 5.

The nitration is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions.

Reaction Scheme: Nitration of 4-hydroxybenzonitrile

Alternative strategies can involve starting with a different precursor. For instance, beginning with benzonitrile (B105546), direct nitration would yield 3-nitrobenzonitrile (B78329) due to the meta-directing effect of the nitrile group. bloomtechz.com However, the subsequent introduction of a hydroxyl group at the 4-position is challenging. Therefore, the route starting from 4-hydroxybenzonitrile is generally more efficient for achieving the desired substitution pattern. Other methods for synthesizing nitrobenzonitriles include the Sandmeyer reaction on a corresponding nitroaniline or the oxidation of a nitrobenzaldehyde. orgsyn.orgguidechem.com

Etherification with Epoxide Precursors

The formation of the ether linkage is typically accomplished via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 3-nitro-4-hydroxybenzonitrile is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an epoxide precursor, most commonly epichlorohydrin (B41342), in a nucleophilic substitution reaction.

The reaction is generally performed in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent. Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are often employed to facilitate the reaction between the aqueous phenoxide salt and the organic epichlorohydrin phase, leading to improved yields and milder reaction conditions. chalmers.seresearchgate.net

Typical Conditions for Glycidyl (B131873) Ether Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Epoxide Precursor | Epichlorohydrin | Provides the glycidyl group. |

| Base | NaOH, K₂CO₃ | Deprotonates the phenol (B47542) to form the phenoxide. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates inter-phase reaction (Phase-Transfer Catalyst). chalmers.se |

| Solvent | Aprotic solvents (e.g., DMF, DMSO) or biphasic systems. | Solubilizes reactants. |

| Temperature | 30–80 °C | Controls reaction rate and minimizes side reactions. researchgate.netgoogle.com |

Formation of the Oxirane Ring

Epoxidation Reactions and Stereocontrol

While less common for this specific target, an alternative to using pre-formed epoxides like epichlorohydrin involves a two-step process: first, etherification of the phenol with an allyl halide (e.g., allyl bromide) to form an allyl ether, followed by the epoxidation of the allyl double bond.

The epoxidation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation. researchgate.net Catalytic systems, for instance those involving titanium silicates and a peroxide oxidant, can also be employed. growingscience.com

A significant advantage of this two-step approach is the potential for stereocontrol. Asymmetric epoxidation reactions, such as the Sharpless-Katsuki epoxidation, can be used to selectively form one enantiomer of the epoxide, which is crucial for applications where specific chirality is required.

Synthetic Routes to Glycidyl Ethers

The most direct and widely used method for synthesizing aryl glycidyl ethers, including 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, is the reaction between a phenol and an epihalohydrin, typically epichlorohydrin. chalmers.segoogle.com This process involves two key steps:

Ring-opening: The phenoxide ion, generated by the deprotonation of 3-nitro-4-hydroxybenzonitrile, acts as a nucleophile and attacks one of the carbon atoms of the epichlorohydrin's epoxide ring. This Sₙ2 reaction opens the strained ring to form a halohydrin ether intermediate.

Ring-closure: The alkoxide formed in the first step then undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion to form the new, stable oxirane ring of the glycidyl ether. This dehydrohalogenation step is also promoted by the base present in the reaction mixture. google.comgoogle.com

Chiral Synthesis and Enantiomeric Resolution

The C2 carbon of the oxirane ring in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R) and (S). For many applications, particularly in pharmaceuticals and materials science, obtaining a single enantiomer is essential. This can be achieved through either direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis : The most straightforward approach to obtaining an enantiomerically pure product is to use a chiral building block. The reaction of 3-nitro-4-hydroxybenzonitrile with enantiopure (R)- or (S)-epichlorohydrin will yield the corresponding (R)- or (S)-glycidyl ether. This method transfers the chirality from the starting material to the final product. Alternatively, if the synthesis proceeds via an allyl ether intermediate, an asymmetric epoxidation catalyst can be used to control the stereochemistry of the oxirane ring formation. researchgate.netrsc.org

Enantiomeric Resolution : When a racemic mixture of the glycidyl ether is produced, it can be separated into its constituent enantiomers through a process called resolution. libretexts.org

Kinetic Resolution : This technique uses a chiral catalyst or an enzyme that reacts at different rates with the two enantiomers of the racemic substrate. For epoxides, enzymatic kinetic resolution using epoxide hydrolases (EHs) is a well-established method. nih.gov The enzyme selectively hydrolyzes one enantiomer to a diol, leaving the unreacted, desired enantiomer in high enantiomeric purity. nih.govnih.gov

Classical Resolution : This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to physically separate the enantiomers of a racemic mixture based on their differential interactions with the chiral support. mdpi.com

Comparison of Enantiomeric Resolution Techniques

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral agent/catalyst. | High enantiomeric purity possible; applicable to various substrates. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

| Classical Resolution | Formation and separation of diastereomeric pairs. | Can be scaled up; well-established technique. | Requires stoichiometric amounts of a resolving agent; often involves trial-and-error. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency; applicable for analytical and preparative scales. | High cost of chiral columns; limited loading capacity for preparative scale. |

Derivatization Strategies for Analogues and Libraries

The structural framework of 3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile offers multiple sites for chemical modification, enabling the generation of diverse analogues and chemical libraries. These derivatization strategies can be broadly categorized based on the region of the molecule being modified: the benzonitrile core, the oxirane ring, or through the attachment of specific functionalities for analytical purposes.

Modifications at the Benzonitrile Core

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a plethora of subsequent derivatization possibilities. The resulting aniline (B41778) derivative can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization followed by substitution, to introduce a diverse array of substituents.

| Reagent/Condition | Product Functional Group |

| H₂, Pd/C | Amine (-NH₂) |

| SnCl₂, HCl | Amine (-NH₂) |

| Fe, NH₄Cl | Amine (-NH₂) |

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group or other suitable leaving groups on the ring by various nucleophiles, such as alkoxides, amines, and thiols. This strategy is particularly useful for introducing heteroatomic substituents.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The resulting carboxylic acid can then be converted to esters, amides, or other acid derivatives. Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

| Reagent/Condition | Product Functional Group |

| H₂SO₄, H₂O, heat | Carboxylic acid (-COOH) |

| H₂O₂, NaOH | Amide (-CONH₂) |

| LiAlH₄, then H₂O | Primary amine (-CH₂NH₂) |

Electrophilic Aromatic Substitution: While the nitro group is strongly deactivating, electrophilic substitution reactions can still be carried out on the benzonitrile core, directing incoming electrophiles to the meta position relative to the nitro group. This can be a challenging transformation but offers a route to further functionalize the aromatic ring.

Transformations of the Oxirane Ring

The oxirane (epoxide) ring is a strained, three-membered heterocycle that is susceptible to ring-opening reactions with a wide variety of nucleophiles. This reactivity is a cornerstone for the derivatization of 3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The regioselectivity of the ring-opening can be controlled by the reaction conditions (acidic or basic).

Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This is a highly predictable and synthetically useful transformation.

| Nucleophile | Product |

| Amines (R-NH₂) | Amino alcohols |

| Alcohols (R-OH) / Alkoxides (RO⁻) | Ether alcohols |

| Thiols (R-SH) / Thiolates (RS⁻) | Thioether alcohols |

| Azides (N₃⁻) | Azido alcohols |

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide. For unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.

| Reagent | Product |

| H₂O / H⁺ | Diol |

| ROH / H⁺ | Alkoxy alcohol |

| HX (X = Cl, Br, I) | Haloalcohol |

Derivatization for Analytical Characterization

To facilitate the detection and quantification of 3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile and its analogues, especially at low concentrations, derivatization strategies are employed to enhance their analytical properties. These methods typically involve the introduction of a chromophore, a fluorophore, or a group that improves ionization efficiency in mass spectrometry.

Derivatization for HPLC Analysis: For high-performance liquid chromatography (HPLC) analysis, derivatization can be used to introduce a UV-absorbing or fluorescent tag, thereby increasing the sensitivity of detection. The reactive oxirane ring is a common target for such derivatization. Reagents like N,N-diethyldithiocarbamate can react with the epoxide to form a derivative that can be readily detected by UV-Vis spectrophotometry. nih.gov

Derivatization for GC-MS Analysis: For gas chromatography-mass spectrometry (GC-MS) analysis, it is often necessary to derivatize polar functional groups to increase the volatility and thermal stability of the analyte. For nitroaromatic compounds, this can involve silylation of any hydroxyl groups that may be present after derivatization of the oxirane ring. nih.gov For instance, the reduction of the nitro group to an amine, followed by acylation, can also produce a derivative suitable for GC-MS analysis.

Derivatization for LC-MS Analysis: In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve the ionization efficiency of the analyte. For neutral nitroaromatic compounds, which may exhibit poor ionization, a common strategy is the reduction of the nitro group to an amine. researchgate.netrsc.org The resulting primary amine is more readily protonated, leading to a significant enhancement in signal intensity in positive ion mode electrospray ionization (ESI).

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC | Reaction with a chromophoric or fluorophoric reagent at the oxirane ring. | Enhance UV-Vis or fluorescence detection. |

| GC-MS | Silylation of hydroxyl groups or acylation of amine groups. | Increase volatility and thermal stability. |

| LC-MS | Reduction of the nitro group to an amine. | Improve ionization efficiency. |

Chemical Reactivity and Transformation Pathways of 3 Nitro 4 Oxiran 2 Ylmethoxy Benzonitrile

Reactivity of the Epoxide Ring

The three-membered epoxide ring in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is characterized by significant ring strain, making it a reactive electrophile. This inherent reactivity allows for a variety of nucleophilic ring-opening reactions, which are a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening Reactions

The epoxide ring is susceptible to attack by a wide array of nucleophiles. These reactions can proceed under either basic or acidic conditions, with the regioselectivity of the attack being a key consideration.

Under basic or neutral conditions, the ring-opening typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, this would be the terminal methylene (B1212753) carbon of the oxirane ring. A common application of this reactivity is the synthesis of β-amino alcohols through the reaction with primary or secondary amines.

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | β-Amino Alcohols | Typically neat or in a protic solvent, often with heating. |

| Thiols (Thiolates) | β-Hydroxy Thioethers | Basic conditions to generate the thiolate anion. |

| Alkoxides/Hydroxide (B78521) | 1,2-Diols | Basic or neutral aqueous/alcoholic solutions. |

For instance, the reaction with a primary amine (R-NH₂) would yield a secondary amino alcohol, a structural motif present in many biologically active compounds.

Electrophilic Activations

In the presence of an acid catalyst, the epoxide oxygen can be protonated, forming a more reactive electrophilic species. This activation facilitates ring-opening by even weak nucleophiles, such as water or alcohols. The regioselectivity under acidic conditions is more complex. The reaction can proceed via a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge.

Lewis acids can also be employed to activate the epoxide ring, coordinating to the oxygen atom and increasing the electrophilicity of the carbon atoms. This approach can be utilized in various transformations, including polymerization reactions.

Reactivity of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring. It is also a versatile functional group that can undergo a variety of transformations, most notably reduction.

Reduction Chemistry

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a range of nitrogen-containing functional groups. The final product of the reduction depends on the reducing agent and the reaction conditions.

Complete Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). A variety of reagents and catalytic systems can achieve this, and the choice often depends on the presence of other functional groups in the molecule.

| Reducing System | Description |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni) | A widely used and often clean method, though care must be taken to avoid reduction of other functional groups. |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Classic methods for nitro group reduction, often used in industrial settings. |

| Transfer Hydrogenation (e.g., HCOOH, Hydrazine) | Utilizes a hydrogen donor in the presence of a catalyst. |

| Metal Hydrides (e.g., NaBH₄ with a catalyst) | Sodium borohydride (B1222165) itself is generally not strong enough to reduce aromatic nitro groups but can be effective in the presence of a transition metal catalyst. |

Given the presence of the epoxide and nitrile functionalities in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, chemoselective reduction of the nitro group is a key consideration. Certain methods, such as using tin(II) chloride or specific catalytic systems, are known to selectively reduce nitro groups in the presence of nitriles and epoxides.

Partial Reduction: Under milder conditions or with specific reagents, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) groups.

Participation in Radical Processes

Nitroaromatic compounds can participate in radical reactions, often initiated by single-electron transfer (SET). The strong electron-accepting nature of the nitro group allows it to accept an electron to form a radical anion. These radical anions are key intermediates in various chemical and biological processes. While specific radical reactions involving 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are not extensively documented in readily available literature, the general reactivity of nitroarenes suggests its potential to engage in such pathways under appropriate conditions, for example, in certain photochemical or electrochemical reactions.

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group (-C≡N) is a relatively stable functional group but can undergo several important transformations, primarily hydrolysis to a carboxylic acid or addition of organometallic reagents. The electron-withdrawing nitro group on the same aromatic ring can influence the reactivity of the nitrile.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically requiring elevated temperatures.

Acidic Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbon of the nitrile. This also proceeds via an amide intermediate, initially forming a carboxylate salt, which upon acidification yields the carboxylic acid.

The presence of the electron-withdrawing nitro group would be expected to facilitate nucleophilic attack on the nitrile carbon, potentially accelerating the rate of basic hydrolysis.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon acidic workup, is hydrolyzed to a ketone. This reaction provides a valuable method for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon. For example, reaction with a Grignard reagent (R-MgX) followed by hydrolysis would yield 3-Nitro-4-(oxiran-2-ylmethoxy)acetophenone (if R=CH₃).

Nitrile Hydrolysis and Derivatization

The nitrile group is a versatile functional group that can undergo hydrolysis under both acidic and alkaline conditions. This process typically occurs in two stages, initially forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid.

Under acidic conditions, the nitrile would be protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by water. The final product would be 3-nitro-4-(oxiran-2-ylmethoxy)benzoic acid and an ammonium salt.

Acid-Catalyzed Hydrolysis Pathway

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, H₂O, H⁺ | 3-Nitro-4-(oxiran-2-ylmethoxy)benzamide | Heat |

Conversely, alkaline hydrolysis would involve the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This would ultimately yield the corresponding carboxylate salt and ammonia. Subsequent acidification would be required to obtain the free carboxylic acid.

Base-Catalyzed Hydrolysis Pathway

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, OH⁻, H₂O | 3-Nitro-4-(oxiran-2-ylmethoxy)benzamide | Heat |

Beyond hydrolysis, the nitrile group could be a precursor for other functional groups. For instance, it could be reduced to a primary amine or converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Aromatic Substitution Reactions

The benzene ring of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is substituted with a nitro group, a cyano group, and an oxiran-2-ylmethoxy group. The nitro and cyano groups are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). These groups direct incoming electrophiles to the meta-position relative to themselves. The oxiran-2-ylmethoxy group, being an ether, is an ortho-, para-directing activator.

Given the positions of the existing substituents, any further electrophilic substitution would be sterically and electronically disfavored. The positions ortho and para to the activating ether group are already occupied or sterically hindered. Therefore, forcing conditions would likely be required for any EAS reactions, with substitution anticipated at the position meta to both the nitro and cyano groups.

Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). A suitable leaving group on the ring would be required for such a reaction to proceed. In the current structure, a nucleophile could potentially attack one of the ring carbons, but this would require the displacement of a hydride ion, which is generally not a favorable leaving group. However, under specific conditions, such as oxidative nucleophilic substitution of hydrogen, this pathway might be accessible.

Intramolecular Rearrangements and Cascade Reactions

The juxtaposition of the reactive epoxide ring and the nitro-substituted aromatic system in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile opens up the possibility of intramolecular rearrangements and cascade reactions. The epoxide ring is susceptible to ring-opening by nucleophiles, and under certain conditions, a nucleophilic center from another part of the molecule could initiate an intramolecular cyclization.

For instance, reduction of the nitro group to an amine could be followed by an intramolecular nucleophilic attack of the newly formed amino group on the epoxide ring, leading to the formation of a heterocyclic system.

Potential Intramolecular Cyclization Pathway

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Reduction of the nitro group | 3-Amino-4-(oxiran-2-ylmethoxy)benzonitrile |

Furthermore, cascade reactions, where a single event triggers a sequence of bond-forming reactions, could be envisioned. For example, a Lewis acid-catalyzed opening of the epoxide could generate a carbocation, which might then be trapped intramolecularly by the nitrile or the aromatic ring, leading to complex polycyclic structures.

Spectroscopic and Structural Data for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile Not Available in Public Scientific Databases

A thorough search of publicly accessible scientific literature, patents, and chemical databases has revealed no published experimental data for the spectroscopic and structural characterization of the chemical compound 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile (CAS No. 227940-83-2).

While this compound is listed in the catalogs of some chemical suppliers, indicating its commercial availability, the detailed analytical data required to fulfill the specified article outline—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—are not available in peer-reviewed publications or public spectral repositories.

Consequently, it is not possible to provide scientifically accurate and detailed research findings for the following characterization techniques as requested:

Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): No mass spectra or information on the ionization behavior of this specific compound could be found.

Without access to primary research or database entries containing this information, a scientifically rigorous article on the spectroscopic and structural characterization of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile cannot be generated at this time.

Fragmentation Pattern Analysis

The mass spectrometry analysis of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, with a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol , is anticipated to reveal a complex fragmentation pattern under electron ionization (EI). While direct experimental data for this specific molecule is not widely published, a predictive analysis based on its constituent functional groups—a nitrobenzonitrile core and an oxiran-2-ylmethoxy side chain—allows for the elucidation of its likely fragmentation pathways.

The fragmentation would likely be initiated by the ionization of the molecule, forming a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 220. Key fragmentation processes would involve cleavage of the ether linkage, fragmentation of the oxirane ring, and losses of the nitro and nitrile groups.

A foundational understanding can be drawn from the fragmentation of the simpler, related compound, 3-Nitrobenzonitrile (B78329). Experimental GC-MS data for 3-Nitrobenzonitrile (M⁺• = 148) shows prominent peaks at m/z 102, 30, 148, 75, and 51. nih.gov The peak at m/z 102 corresponds to the loss of the nitro group (-NO₂, 46 Da), a common fragmentation pathway for nitroaromatic compounds. nih.gov The peak at m/z 30 is characteristic of the NO⁺ ion. nih.gov

For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, the primary cleavage is expected at the benzylic ether bond (C-O), which is typically a favored fragmentation site. This would lead to two primary fragment families.

Predicted Fragmentation Pathways:

Cleavage α to the ether oxygen: This can result in the formation of a resonance-stabilized ion corresponding to the nitrophenoxy moiety.

Loss of the oxirane side chain: A significant fragmentation would be the cleavage of the entire oxiran-2-ylmethoxy group, leading to a fragment ion corresponding to 3-nitro-4-hydroxybenzonitrile.

Fragmentation of the oxirane ring: The epoxide ring can open and fragment, leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules.

Nitro group rearrangement and loss: As seen in related compounds, the nitro group can undergo rearrangement and be lost as NO (30 Da) or NO₂ (46 Da).

The following table outlines the predicted major fragment ions and their likely origins.

| m/z (Predicted) | Proposed Fragment Structure/Origin |

| 220 | Molecular Ion [C₁₀H₈N₂O₄]⁺• |

| 174 | [M - NO₂]⁺• Loss of nitro group |

| 163 | [M - C₂H₃O]⁺• Loss of the terminal part of the oxirane ring |

| 150 | [C₇H₄N₂O₂]⁺• Ion of 3-nitro-4-hydroxybenzonitrile |

| 120 | [C₇H₄NO]⁺• Subsequent loss of NO from the m/z 150 fragment |

| 102 | [C₇H₄N]⁺• Ion of benzonitrile (B105546) radical cation after loss of nitro and hydroxyl |

| 57 | [C₃H₅O]⁺• Oxiran-2-ylmethyl cation from ether bond cleavage |

This predictive analysis provides a framework for identifying 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile and understanding its stability and chemical behavior under mass spectrometric conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is determined by the chromophores present in its structure: the benzonitrile core, the nitro group, and the ether linkage. The interaction of these groups dictates the molecule's response to ultraviolet and visible light.

The primary chromophore is the substituted benzene (B151609) ring. Aromatic compounds typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. For benzonitrile itself, these bands appear around 224 nm and 271 nm. The presence of substituents significantly modifies this absorption profile.

The nitro group (-NO₂) acts as a strong auxochrome and chromophore , containing both π electrons and non-bonding (n) electrons. It causes a bathochromic (red) shift of the π → π* bands of the benzene ring. Furthermore, the nitro group introduces a weak n → π* transition, which typically appears at longer wavelengths, often extending into the visible region, and is responsible for the pale yellow color of many nitroaromatic compounds.

The oxiran-2-ylmethoxy group (-OCH₂CH(O)CH₂) acts as an auxochrome , with the ether oxygen's non-bonding electrons capable of interacting with the aromatic π-system, typically causing a further red shift.

Based on these structural features, the UV-Vis spectrum of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile in a non-polar solvent is expected to show the following characteristic absorptions.

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range |

| π → π | Substituted Benzene Ring | 250 - 320 nm |

| n → π | Nitro Group (-NO₂) | 300 - 400 nm |

X-ray Crystallography for Structural Elucidation

While a crystal structure for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile has not been reported in publicly available databases, an analysis of the crystal structure of its core component, 3-Nitrobenzonitrile , provides significant insight into the expected molecular geometry and potential crystal packing. researchgate.netnih.gov

The structure of 3-Nitrobenzonitrile was determined by low-temperature single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the monoclinic space group P2₁, indicating a chiral crystal structure. nih.gov A key finding is that the nitro group is not perfectly coplanar with the benzene ring, exhibiting a slight tilt. nih.gov This deviation from planarity is likely influenced by crystal packing forces. nih.gov

The detailed crystallographic data for 3-Nitrobenzonitrile is presented below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₄N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 3.73339 (4) | researchgate.net |

| b (Å) | 6.97307 (5) | researchgate.net |

| c (Å) | 12.87327 (9) | researchgate.net |

| β (°) | 97.1579 (8) | researchgate.net |

| Volume (ų) | 332.52 (1) | researchgate.net |

| Z (molecules/unit cell) | 2 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.479 | researchgate.net |

| Temperature (K) | 100 | researchgate.net |

In the crystal, molecules of 3-Nitrobenzonitrile are arranged in stacks along the shortest crystallographic axis, driven by aromatic π–π stacking interactions. researchgate.netnih.gov

For the target compound, 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, the addition of the bulky and flexible oxiran-2-ylmethoxy group at the 4-position would have a profound impact on the crystal packing. This substituent would likely disrupt the efficient π–π stacking observed in 3-Nitrobenzonitrile. The increased molecular volume and the introduction of new potential intermolecular interactions (such as hydrogen bonding involving the ether and oxirane oxygens) would almost certainly lead to a different, more complex crystal lattice with larger unit cell dimensions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict various molecular properties of organic compounds, including geometry, vibrational frequencies, and electronic characteristics. For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can provide a deep understanding of its intrinsic chemical nature. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, the electronic distribution is heavily influenced by the strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, and the electron-donating character of the ether oxygen. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the ether oxygen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitrobenzonitrile moiety, particularly the nitro group, due to its powerful electron-accepting capability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov Theoretical calculations can precisely quantify this energy gap, providing a measure of the molecule's kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Characteristics for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile This table is generated based on theoretical principles and data from analogous compounds.

| Parameter | Predicted Value / Localization |

|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Very low due to strong electron-withdrawing groups |

| HOMO-LUMO Energy Gap (ΔE) | Relatively small, indicating potential for reactivity |

| HOMO Localization | Primarily on the ether oxygen and the phenyl ring |

| LUMO Localization | Primarily on the nitro group and the benzonitrile (B105546) system |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP surface is plotted over the electron density, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive electrostatic potential, indicating electron-deficient areas (electrophilic sites). researchgate.net

In the case of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, the MESP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen of the nitrile group. These sites are susceptible to electrophilic attack. The most positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the oxirane ring, which are potential sites for nucleophilic attack. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

The flexibility of the oxiran-2-ylmethoxy side chain allows 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile to adopt various conformations. Conformational analysis using quantum chemical methods can identify the most stable conformers (lowest energy structures) by calculating the potential energy surface as a function of rotatable dihedral angles. For instance, the rotation around the C-O and C-C bonds of the ether linkage is crucial.

Studies on similar molecules, like substituted benzonitriles and phenols, show that interactions between substituents and the benzene ring can significantly influence conformational preferences. ufms.brnih.gov For the title compound, the orientation of the oxirane group relative to the plane of the benzene ring would be a key determinant of stability, governed by a balance of steric hindrance and potential intramolecular interactions. The nitro group in similar structures, such as 3-nitrobenzonitrile (B78329), has been observed to be slightly tilted out of the plane of the benzene ring in the solid state. nih.gov Computational analysis can determine these preferential geometries in the gas phase or in solution. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. These methods can reveal information about intermolecular interactions, solvation effects, and the dynamic behavior of the compound.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve. nih.govchemrxiv.org For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, an MD simulation in a solvent like water or an organic solvent could be used to study its solvation structure, diffusion properties, and how it interacts with other molecules. For example, simulations on neat benzonitrile have been used to investigate local molecular ordering and orientational relaxation. nih.gov

MC simulations use statistical methods to generate a series of molecular configurations, providing insights into the thermodynamic properties and equilibrium state of a system. Both MD and MC simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, a likely reactive site is the strained oxirane (epoxide) ring, which can undergo ring-opening reactions with nucleophiles. Theoretical calculations can be used to model this process, for example, the reaction with an amine or a hydroxide (B78521) ion. By calculating the energies of the reactants, the transition state, and the product, the reaction's feasibility and regioselectivity can be predicted. Similar computational studies have been performed to understand the mechanism of cycloaddition reactions involving related nitro-substituted compounds. mdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical method, and they generally show good agreement with experimental spectra. researchgate.netresearchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically correlate well with experimental values, aiding in the structural elucidation of the molecule. epstem.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. dntb.gov.ua These calculations provide information about the nature of the electronic excitations, such as π→π* or n→π* transitions.

Table 2: Computationally Predicted Spectroscopic Data Types for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

| Spectroscopic Technique | Predicted Parameters | Typical Computational Method |

|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR | 1H and 13C Chemical Shifts | GIAO-DFT |

| UV-Visible | Excitation Energies (λmax) and Oscillator Strengths | TD-DFT |

Stereochemical Aspects and Chirality

Inherent Chirality of the Oxirane Moiety

The presence of an oxirane (epoxide) ring is a defining structural feature of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile. The C2 carbon of the oxirane ring is a stereocenter, meaning it is attached to four different groups. This inherent chirality gives rise to two enantiomers: (R)-3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile and (S)-3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile. These enantiomers are non-superimposable mirror images of each other and, while they possess identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they can exhibit different biological activities and reactivity with other chiral molecules.

The absolute configuration at this stereocenter is crucial in the context of its use as a building block for pharmaceuticals like Nebivolol, a drug with multiple chiral centers. The specific enantiomer used will dictate the stereochemical outcome of subsequent reactions and ultimately the stereoisomeric purity of the final active pharmaceutical ingredient.

Enantioselective Synthesis and Derivatization Strategies

The synthesis of a single enantiomer of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a key challenge for its application in stereospecific synthesis. Several general strategies can be employed to achieve this, broadly categorized as enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly. A common method for the enantioselective synthesis of chiral epoxides is the Sharpless asymmetric epoxidation of an allylic alcohol precursor. In the case of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, this would involve the epoxidation of 4-(allyloxy)-3-nitrobenzonitrile. The choice of the chiral catalyst, typically a titanium tetraisopropoxide complex with a chiral diethyl tartrate (DET) ligand ((+)-DET or (-)-DET), determines whether the (R) or (S) enantiomer of the epoxide is formed.

Another approach is the Jacobsen-Katsuki epoxidation, which is effective for the asymmetric epoxidation of unfunctionalized olefins using a chiral manganese-salen complex as the catalyst.

Chiral Resolution: This strategy involves the separation of a racemic mixture of the enantiomers. This can be achieved through several methods:

Classical Resolution: Reaction of the racemic epoxide with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides using a chiral cobalt-salen complex is a well-established method.

Derivatization Strategies: Enantiopure 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile can be further derivatized to introduce additional functionality while retaining the stereochemical integrity of the oxirane ring. For example, the epoxide ring can be opened by various nucleophiles in a stereospecific manner (SN2 reaction), leading to the formation of new stereocenters with a defined relationship to the original one.

Below is an illustrative data table showcasing potential outcomes of different enantioselective synthesis strategies.

| Synthesis Strategy | Chiral Catalyst/Ligand | Target Enantiomer | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Sharpless Epoxidation | Ti(OiPr)₄ / (+)-DET | (R) | >95 | 80-90 |

| Sharpless Epoxidation | Ti(OiPr)₄ / (-)-DET | (S) | >95 | 80-90 |

| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(salen)Cl | (R) | >90 | 75-85 |

| Hydrolytic Kinetic Resolution | (R,R)-Co(salen) | (S)-enantiomer recovered | >98 | ~45 |

Note: The data in this table is illustrative and based on typical results for similar compounds, as specific experimental data for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is not widely published.

Influence of Stereochemistry on Chemical Reactivity

The stereochemistry of the oxirane moiety in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile significantly influences its chemical reactivity, particularly in reactions with other chiral molecules or in the presence of chiral catalysts.

In nucleophilic ring-opening reactions, which are characteristic of epoxides, the stereochemistry of the starting material dictates the stereochemistry of the product. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. For example, the reaction of (R)-3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile with a nucleophile at the terminal carbon of the epoxide will yield a product with a specific, predictable stereochemistry.

The rate of reaction can also be influenced by the stereochemistry. In a chiral environment, such as in the active site of an enzyme or in the presence of a chiral catalyst, one enantiomer may react significantly faster than the other. This is the basis of kinetic resolution, as mentioned earlier. The steric and electronic interactions between the chiral substrate and the chiral environment are different for the two enantiomers, leading to different activation energies for the reaction.

The following table illustrates the expected stereochemical outcome of a nucleophilic ring-opening reaction on each enantiomer.

| Reactant Enantiomer | Nucleophile (Nu⁻) | Reaction Type | Product Stereochemistry |

| (R)-3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile | Azide (N₃⁻) | SN2 | (S)-1-azido-3-(4-cyano-2-nitrophenoxy)propan-2-ol |

| (S)-3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile | Azide (N₃⁻) | SN2 | (R)-1-azido-3-(4-cyano-2-nitrophenoxy)propan-2-ol |

Note: The product stereochemistry is based on the assumption of a standard SN2 attack at the less hindered terminal carbon of the oxirane ring.

Methods for Chiral Purity Determination

The determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is crucial to ensure the quality and efficacy of its downstream applications. Several analytical techniques are commonly used for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most powerful and widely used techniques for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method can be used if the compound is volatile or can be derivatized to be volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers can be resolved. The reagent forms diastereomeric complexes with the enantiomers, which have different magnetic environments and thus different chemical shifts. The ratio of the integrated peak areas of specific protons can be used to determine the enantiomeric ratio.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral compound. While polarimetry can confirm the presence of a single enantiomer and its identity (if the specific rotation is known), it is less accurate for determining high enantiomeric excesses compared to chromatographic methods.

The table below summarizes the key features of these analytical methods.

| Analytical Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and precision, widely applicable | Requires method development for each compound |

| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | Compound must be volatile or derivatizable |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with resolved signals | Provides structural information | Lower accuracy for high e.e. values, requires pure shift reagents |

| Polarimetry | Measurement of optical rotation | Simple and rapid | Less accurate for high e.e., requires a known specific rotation |

Structure Activity Relationship Sar Investigations

Methodological Frameworks for SAR Analysis

The analysis of structure-activity relationships for compounds like 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile typically employs a variety of methodological frameworks. These range from qualitative comparisons of structurally similar compounds to sophisticated quantitative models. A common approach involves the systematic modification of the molecule's structure and the subsequent evaluation of the impact on a specific activity, such as chemical reactivity or biological potency.

For nitroaromatic compounds, SAR studies often focus on correlating structural features with toxicological endpoints. mdpi.com Methodologies frequently involve the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net These models use statistical methods like Multiple Linear Regression (MLR) and Support Vector Regression (SVR) to link molecular descriptors to biological activities. mdpi.com

Table 1: Common Methodological Frameworks in SAR/QSAR Studies

| Methodology | Description | Application Example |

|---|---|---|

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the steric and electrostatic fields of molecules with their biological activity. | Used to study inhibitors of falcipain-3, a cysteine protease. nih.gov |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Similar to CoMFA, but includes additional descriptor fields such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. | Applied alongside CoMFA for a more comprehensive analysis of falcipain-3 inhibitors. nih.gov |

| Machine Learning Approaches | Utilizes algorithms like Random Forests and Support Vector Machines to build predictive models of chemical activity or toxicity based on molecular descriptors. frontiersin.org | Employed to develop QSAR models for the toxicity of nitroaromatic compounds. nih.gov |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to understand the binding interactions of inhibitors with the active site of enzymes like falcipain-3. nih.gov |

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is largely governed by its three key functional groups. Modifications to any of these can significantly alter its reactivity profile. For instance, altering the substituents on the aromatic ring would impact the electron density of the entire molecule, thereby affecting the reactivity of the oxirane ring and the properties of the nitrile group.

Systematic variations in the structure of related compounds and the resulting changes in reactivity can be tabulated to establish clear SAR trends.

Impact of the Nitro Group and its Position on Reactivity

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. Its position relative to the other substituents is crucial. In 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, the nitro group is positioned meta to the nitrile group and ortho to the oxiran-2-ylmethoxy group. This positioning enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.

Studies on various nitroaromatic compounds have consistently shown that the presence and position of the nitro group play a determining role in their toxicity and reactivity. nih.gov For example, QSAR studies on the reduction of aromatic nitro compounds have indicated that the Mulliken charge on the atom at the para position relative to the nitro group correlates with the compound's activity. nih.gov

Influence of the Oxirane Ring's Stereochemistry and Substituents

The oxirane (epoxide) ring is a highly strained three-membered ring, making it susceptible to ring-opening reactions by nucleophiles. researchgate.netchemistrysteps.com The reactivity of the epoxide ring can be influenced by both steric and electronic effects. chemistrysteps.com

The stereochemistry of the oxirane ring is a critical factor. The two carbon atoms of the ring are potential stereocenters. The specific stereoisomer will influence how the molecule interacts with chiral environments, such as the active sites of enzymes. Ring-opening reactions of epoxides often proceed with a specific stereochemical outcome, typically an anti-addition of the nucleophile. chemistrysteps.comlibretexts.org

Under basic conditions or with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.comlibretexts.org Conversely, under acidic conditions, the attack tends to occur at the more substituted carbon due to the development of a partial positive charge in the transition state. chemistrysteps.comlibretexts.org

Contribution of the Benzonitrile (B105546) Moiety to Molecular Interactions

The benzonitrile moiety, consisting of a benzene ring attached to a cyano (-C≡N) group, contributes to the molecule's ability to engage in various non-covalent interactions. The nitrile group is a good hydrogen bond acceptor and can participate in dipole-dipole interactions. rsc.org

Furthermore, the aromatic ring of the benzonitrile group can engage in π-π stacking interactions with other aromatic systems. nih.gov These interactions are crucial for the binding of molecules to biological targets like proteins and nucleic acids. The precise recognition of benzonitrile derivatives by supramolecular macrocycles highlights the importance of these non-covalent interactions in forming stable complexes. nih.gov

Computational Approaches to SAR (e.g., Ligand-Target Docking, QSAR Modeling)

Computational methods are invaluable tools in modern SAR investigations. QSAR modeling, as previously mentioned, is a powerful technique for predicting the biological activity or toxicity of compounds based on their molecular structure. mdpi.comresearchgate.net Numerous QSAR studies have been conducted on nitroaromatic compounds, providing insights into the structural features that govern their effects. mdpi.comnih.govnih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Mulliken charges, HOMO/LUMO energies | Describe the electron distribution and reactivity of the molecule. nih.gov |

| Topological | Connectivity indices | Quantify the branching and shape of the molecule. nih.gov |

| Hydrophobicity | LogP | Measures the lipophilicity of the molecule, which affects its absorption and distribution. mdpi.com |

| Steric | Molar refractivity | Relates to the volume and polarizability of the molecule. |

Ligand-target docking is another computational approach that can provide detailed insights into the binding mode of a molecule within the active site of a biological target. This technique can help to rationalize observed SAR data and guide the design of new, more potent analogues. For instance, docking studies have been used to understand the interactions of inhibitors with the active site of falcipain-3, revealing key binding conformations. nih.gov

Theoretical and Mechanistic Applications

Utility as a Versatile Synthetic Building Block

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a prime candidate for a versatile synthetic building block due to the distinct reactivity of its three functional groups. Each group can undergo a variety of chemical transformations, allowing for the stepwise or simultaneous introduction of diverse chemical functionalities. This multifunctionality enables the construction of complex molecular frameworks from a single starting material.

The inherent reactivity of the epoxide, nitro, and nitrile groups allows for a wide range of synthetic manipulations. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of β-substituted alcohols. The nitro group can be readily reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This array of possible transformations makes it a valuable precursor in multi-step synthesis. libretexts.org

Below is a table summarizing the potential synthetic transformations for each functional group of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile.

| Functional Group | Reagent/Condition | Product Functional Group |

| Epoxide | H₂O/H⁺ or OH⁻ | Diol |

| R-OH/H⁺ or RO⁻ | β-Alkoxy alcohol | |

| R-NH₂ | β-Amino alcohol | |

| NaCN | β-Cyano alcohol | |

| Nitro | H₂, Pd/C | Amine |

| Sn, HCl | Amine | |

| Zn, NH₄Cl | Hydroxylamine | |

| Nitrile | H₃O⁺, Δ | Carboxylic acid |

| LiAlH₄, then H₂O | Primary amine | |

| DIBAL-H, then H₂O | Aldehyde |

This table illustrates the potential synthetic utility based on the known reactivity of the individual functional groups.

Design of Chemical Probes for Mechanistic Studies

The distinct spectral and reactive properties of the functional groups in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile make it an intriguing scaffold for the design of chemical probes. Chemical probes are small molecules used to study biological processes or chemical reactions. The nitroaromatic system, for instance, can be used in the development of probes for studying enzymatic nitroreductase activity.

Furthermore, the epoxide moiety can act as a reactive handle for covalent modification of biological macromolecules or for the attachment of reporter groups, such as fluorophores or biotin. By strategically modifying the molecule, it is possible to create probes that can report on specific enzymatic activities or local microenvironments. For example, the fluorescence of a tethered fluorophore could be modulated by the reduction of the nitro group, providing a turn-on or turn-off signal in the presence of a specific reductase.

Elucidation of Chemical Processes Involving Multifunctional Groups

The presence of three distinct functional groups in close proximity on an aromatic ring allows for the study of their mutual electronic and steric influences on reactivity. For example, the strong electron-withdrawing nature of the nitro and nitrile groups can influence the regioselectivity of the epoxide ring-opening reaction. numberanalytics.comnumberanalytics.com Nucleophilic attack on the epoxide can occur at either of the two carbon atoms, and the electronic effects of the aromatic substituents can favor one position over the other.

Studying the kinetics and product distributions of reactions involving this molecule can provide valuable data for understanding the interplay of functional groups in complex organic molecules. This knowledge is crucial for predicting the outcomes of reactions in more complex synthetic targets. Computational studies, in conjunction with experimental work, on 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile could provide deep insights into reaction mechanisms and transition state geometries.

Contribution to the Development of Novel Synthetic Methodologies

The unique structure of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile can serve as a testbed for the development of new synthetic methods. For instance, its multifunctional nature makes it an ideal substrate for developing selective transformations where one functional group is modified in the presence of others. The development of catalysts or reagents that can selectively reduce the nitro group without affecting the epoxide or nitrile, or selectively open the epoxide ring without reacting with the other groups, would be a significant advancement in synthetic methodology.

Moreover, this compound could be employed in cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, the ring-opening of the epoxide by a nucleophile could be followed by an intramolecular cyclization involving the nitro or nitrile group, leading to the rapid construction of complex heterocyclic systems.

Future Research Directions and Perspectives

Exploration of Unexplored Reaction Pathways and Catalytic Transformations

The presence of a highly strained oxirane (epoxide) ring is a key feature of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, making it a versatile precursor for a variety of chemical transformations. Future research will likely focus on the selective ring-opening of the epoxide, which can be initiated by a wide range of nucleophiles. The development of novel catalytic systems will be crucial in controlling the regioselectivity and stereoselectivity of these reactions.

One promising avenue is the use of organocatalysis for the transformation of the epoxide ring into cyclic carbonates, a process that aligns with the principles of green chemistry by utilizing carbon dioxide as a feedstock. rsc.orgresearchgate.net Furthermore, the development of efficient catalytic methods for the ring-opening of the epoxide with terminal alkynes could lead to the synthesis of valuable homopropargylic alcohols. researchgate.net The electron-withdrawing nature of the nitro and nitrile groups on the aromatic ring may influence the reactivity of the epoxide, a phenomenon that warrants detailed investigation. Additionally, the generation of aryllithium species bearing nitro groups has been achieved under controlled conditions, opening up possibilities for novel carbon-carbon bond-forming reactions involving the benzonitrile (B105546) moiety. flowfrontier.co.jp

Future research could explore the following catalytic transformations:

Asymmetric Ring-Opening: Development of chiral catalysts to achieve enantioselective ring-opening of the epoxide, leading to the synthesis of optically active derivatives with potential applications in pharmaceuticals.

Tandem Reactions: Designing one-pot reactions where the ring-opening of the epoxide is followed by a subsequent transformation of the newly introduced functional group, streamlining synthetic pathways.

Polymerization: Utilizing the epoxide functionality for ring-opening polymerization to create novel functional polymers with unique properties conferred by the nitrobenzonitrile moiety. rsc.org

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile at the molecular level. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule.

Future computational studies could focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of various catalytic and non-catalytic reactions involving the epoxide ring and the nitrobenzonitrile core. This can aid in the design of more efficient and selective synthetic routes.

Electronic Effects: Quantifying the influence of the electron-withdrawing nitro and nitrile groups on the reactivity of the epoxide ring and the aromatic system. yu.edu.jo This would involve analyzing the molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential surfaces.

Intermolecular Interactions: Modeling the interactions of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile with other molecules, such as catalysts, solvents, and biological targets. This can help in understanding its behavior in different environments and in designing molecules with specific binding properties.

A deeper understanding of the molecule's electronic structure will be instrumental in predicting its behavior in various chemical environments and in guiding the rational design of new experiments.

Development of Innovative Spectroscopic Probes

Nitroaromatic compounds are known to possess interesting photophysical properties, and their derivatives have been explored as fluorescent probes for the detection of various analytes. The unique combination of functional groups in 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile makes it a promising candidate for the development of novel spectroscopic probes.

Future research in this area could involve:

Fluorescent Sensors: Investigating the fluorescence properties of the parent molecule and its derivatives. The nitro group can act as a fluorescence quencher, and its reduction to an amino group can lead to a "turn-on" fluorescence response. This principle can be exploited to design probes for specific analytes or to monitor chemical reactions.

Ratiometric Probes: Designing derivatives where the ring-opening of the epoxide or other chemical transformations induce a shift in the emission wavelength, allowing for ratiometric sensing with higher accuracy and reliability.

Probes for Biological Imaging: Functionalizing the molecule with biocompatible moieties to develop probes for imaging specific cellular components or processes. The nitrile group can also be a useful handle for bioconjugation.

The development of such probes could have significant applications in environmental monitoring, medical diagnostics, and materials science.

Integration into Complex Chemical Architectures and Materials Science Research

The multifunctional nature of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile makes it an excellent building block for the construction of complex chemical architectures and advanced materials. chemimpex.comnbinno.combloomtechz.com The epoxide and nitrile functionalities provide versatile handles for polymerization and post-polymerization modification.

Future research directions in materials science include:

Functional Polymers: Synthesizing polymers through the ring-opening polymerization of the epoxide. The resulting polymers would have pendant nitrobenzonitrile groups, which could impart unique properties such as high refractive index, thermal stability, and nonlinear optical activity. rsc.orgmdpi.com These polymers could find applications in coatings, adhesives, and advanced composites. chemicalbook.com

Cross-linked Networks: Utilizing the reactivity of the epoxide to create cross-linked polymer networks. The properties of these materials could be tailored by controlling the cross-linking density and by incorporating other functional monomers.

Surface Modification: Grafting the molecule onto surfaces to modify their properties. For example, it could be used to introduce reactive sites for further functionalization or to alter the surface energy and wettability.

High-Performance Materials: Exploring the use of this compound in the synthesis of high-performance materials. For instance, nitro-containing compounds have been investigated for their energetic properties, and the incorporation of this molecule into polymer matrices could lead to materials with enhanced thermal and mechanical properties. google.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzonitrile derivatives.

Nitration : Introduce the nitro group at the meta position via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.

Epoxidation : React 4-hydroxybenzonitrile with epichlorohydrin under basic conditions (e.g., NaOH) to form the oxiran-2-ylmethoxy substituent.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity.

- Validation : Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What spectroscopic techniques are most effective for characterizing 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.5–8.5 ppm) and oxirane protons (δ 3.1–4.3 ppm).

- IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹), nitro (asymmetric NO₂ stretch ~1530 cm⁻¹), and epoxide (C-O-C ~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or epoxide ring opening).

Advanced Research Questions

Q. How do metastable dissociation pathways of ionized 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile contribute to astrochemical models?

- Methodological Answer :

- Experimental Design : Use time-of-flight mass spectrometry (TOF-MS) with electron ionization (70 eV) to study fragmentation. Metastable dissociation is observed via delayed extraction or collision-induced dissociation (CID).

- Key Findings :

- Sequential dissociation of the parent ion ([M]⁺) produces reactive intermediates (e.g., C₄H₂⁺, C₂H₂) critical in interstellar chemistry .

- Epoxide ring opening under ionization generates oxygenated radicals (e.g., •OCH₂C(O)CN), influencing reactivity in cold molecular clouds.

- Table 1 : Observed Fragment Ions and Pathways

| Fragment Ion (m/z) | Pathway | Significance |

|---|---|---|

| 50 (C₄H₂⁺) | C₆H₄⁺ → C₄H₂⁺ + C₂H₂ | First experimental evidence of C₂H₂ production |

| 27 (HCN⁺) | Nitrile cleavage → HCN + C₅H₃O₂⁺ | Source of prebiotic HCN in space |

Q. How can researchers resolve contradictions between observed fragment ions and theoretical predictions in benzonitrile derivatives?

- Methodological Answer :

- Data Validation : Compare experimental MS/MS spectra with computational simulations (DFT or ab initio calculations). Discrepancies often arise from unaccounted non-adiabatic transitions or solvent effects in simulations.

- Case Study : The C₆H₄⁺ → C₄H₂⁺ + C₂H₂ pathway was initially missed in simulations due to underestimation of metastable ion lifetimes. Time-resolved MS confirmed this pathway .

Q. What methodological approaches are critical for detecting sequential dissociation products in mass spectrometry studies?

- Methodological Answer :

- Instrumentation : Use tandem MS (MSⁿ) with ion trapping (e.g., FT-ICR) to isolate and fragment primary ions.

- Parameters : Adjust collision energy (5–20 eV) to differentiate primary (unimolecular) and secondary (sequential) dissociation.

- Example : Isolation of m/z 123 ([M-NO₂]⁺) followed by CID revealed secondary loss of the epoxide group (C₃H₄O), confirming multi-step dissociation .

Data Analysis and Interpretation

Q. How can computational modeling complement experimental studies of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile’s reactivity?

- Methodological Answer :

- Workflow :

Geometry Optimization : Use Gaussian 16 (B3LYP/6-311+G(d,p)) to model ground-state structures.

Transition-State Analysis : Locate TS barriers for dissociation pathways (e.g., epoxide ring opening).

Kinetic Modeling : Apply RRKM theory to predict metastable ion lifetimes vs. experimental TOF-MS data.

- Challenge : Accurate modeling of nitrile and nitro group interactions requires higher-level methods (e.g., CCSD(T)) but increases computational cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.